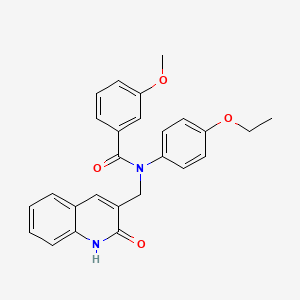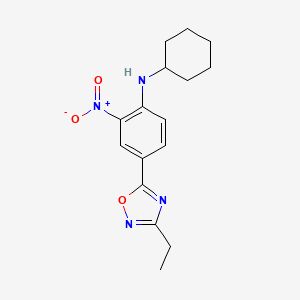
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CLQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLQ is a sulfonamide derivative that has been shown to exhibit antimalarial, antitumor, and anti-inflammatory properties.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its antimalarial properties have been demonstrated in vitro and in vivo, making it a promising candidate for the treatment of malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to exhibit antitumor activity, particularly against breast cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide exerts its antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may also inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animals. In vitro studies have shown that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can induce apoptosis in cancer cells and inhibit the growth of Plasmodium falciparum. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is also relatively easy to synthesize and purify. One limitation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the optimization of its antimalarial activity. This could involve the development of derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide that exhibit increased potency against Plasmodium falciparum. Another area of interest is the investigation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-methylbenzenesulfonamide. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide.
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-3-8-17-13(9-12)10-14(18(22)20-17)11-21(2)25(23,24)16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZDHQPWZQADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


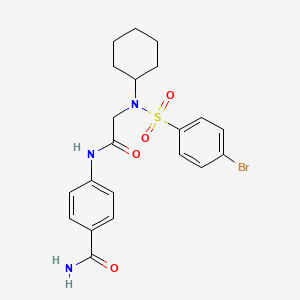
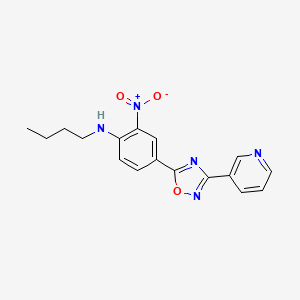
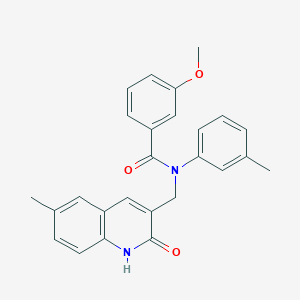


![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


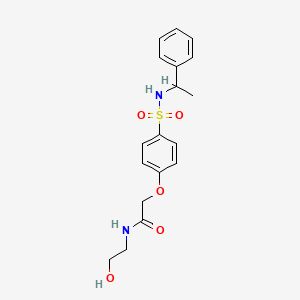

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
